molecular formula C13H10BrClO B2920495 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene CAS No. 69411-40-1

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene

Cat. No.: B2920495
CAS No.: 69411-40-1
M. Wt: 297.58
InChI Key: WNXOJUBUEPIETE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is an organic compound that features a bromomethyl group and a chlorophenoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene typically involves the bromination of 3-(4-chlorophenoxy)toluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the handling of bromine and other reagents must be carefully managed to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of 3-(4-chlorophenoxy)benzoic acid.

    Reduction: Formation of 3-(4-chlorophenoxy)toluene.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(4-chlorophenoxy)benzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-4-(4-chlorophenoxy)benzene
  • 1-(Bromomethyl)-2-(4-chlorophenoxy)benzene
  • 1-(Bromomethyl)-3-(4-fluorophenoxy)benzene

Uniqueness

1-(Bromomethyl)-3-(4-chlorophenoxy)benzene is unique due to the specific positioning of the bromomethyl and chlorophenoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs.

Properties

IUPAC Name

1-(bromomethyl)-3-(4-chlorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOJUBUEPIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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